molecular formula C9H6O4 B3353976 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- CAS No. 57053-23-3

4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-

Cat. No.: B3353976
CAS No.: 57053-23-3
M. Wt: 178.14 g/mol
InChI Key: YZOVNFLOTISLIS-UHFFFAOYSA-N
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Description

4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- (CAS: 57053-23-3; C₉H₆O₄) is a fused heterocyclic compound comprising a furan ring fused to a pyran ring. Key structural features include:

  • Furopyran backbone: The [3,2-c] fusion connects the furan oxygen at position 3 to the pyran ring.
  • Functional groups: A carboxaldehyde group at position 2, a methyl substituent at position 6, and a ketone at position 3.
    This compound’s reactivity and applications stem from its aldehyde group, which enables nucleophilic additions and condensation reactions, and its conjugated π-system, which may confer fluorescence or bioactivity .

Properties

IUPAC Name

6-methyl-4-oxofuro[3,2-c]pyran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c1-5-2-8-7(9(11)12-5)3-6(4-10)13-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOVNFLOTISLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(O2)C=O)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481801
Record name 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57053-23-3
Record name 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid . This reaction leads to the formation of the desired furo[3,2-c]pyran derivative. The reaction conditions are crucial for achieving high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted furo[3,2-c]pyran derivatives.

Scientific Research Applications

4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, leading to alterations in their function. This can result in a range of biological activities, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Furopyran Family

Compound Name Substituents/Functional Groups Key Differences Applications/Properties
4H-Furo[3,2-c]pyran-4-one 4-oxo, no aldehyde/methyl Lacks aldehyde and methyl groups Synthetic intermediate for heterocycles
Patulin (4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) 4-hydroxy, lactone ring Hydroxyl vs. aldehyde; lactone vs. ketone Mycotoxin with antimicrobial properties
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Carboxamide at position 2 Amide vs. aldehyde Antimicrobial activity (MIC: 8–64 µg/mL)
4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid Phenyl at position 6, carboxylic acid Carboxylic acid vs. aldehyde High-yield synthetic precursor (95% yield)

Key Observations :

  • Aldehyde functionality distinguishes the target compound, enabling unique reactivity (e.g., Schiff base formation) compared to ketones, amides, or carboxylic acids in analogues.
  • Methyl substituent at position 6 enhances lipophilicity compared to phenyl or hydroxyl groups in patulin or phenyl-substituted pyrans.

Key Observations :

  • The target compound’s synthesis likely involves condensation reactions similar to but requires aldehydic precursors.

Physicochemical Properties

Compound Melting Point (°C) λmax (UV-Vis) Fluorescence
Target Compound Not reported Not reported Not reported
FH (Furocoumarin derivative) 210–212 320–350 nm Fe³⁺-selective sensor
Patulin 110–112 276 nm (aqueous) Toxic, non-fluorescent
4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid 220–222 Not reported High thermal stability

Key Observations :

  • The aldehyde group in the target compound may confer fluorescence quenching or shifts, as seen in furocoumarin-based sensors ().
  • Methyl substitution could lower melting points compared to phenyl analogues due to reduced crystallinity.

Key Observations :

  • The target compound’s aldehyde group positions it for applications in chemodosimeters or bioorthogonal chemistry, unlike non-aldehydic analogues.
  • Methyl and oxo groups may enhance bioavailability compared to hydroxylated patulin.

Q & A

Q. What are the recommended safety protocols for handling 4H-Furo[3,2-c]pyran-2-carboxaldehyde derivatives in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste should be segregated into halogenated solvent containers and treated by licensed hazardous waste services to prevent environmental contamination. These protocols align with general safety practices for reactive aldehydes and heterocyclic compounds .

Q. How can researchers optimize the synthesis of 4H-Furo[3,2-c]pyran-2-carboxaldehyde derivatives?

  • Methodological Answer : A Yb(OTf)₃-catalyzed [3+2] annulation between 4-hydroxycoumarins and β-nitroalkenes in dichloromethane under reflux (24 hours) yields high-purity derivatives. Post-reaction purification via silica gel chromatography is critical to isolate products like 3-phenyl-4H-furo[3,2-c]chromen-4-one (65% yield). Confirm purity using ¹H/¹³C NMR and HRMS .

Q. What spectroscopic techniques are essential for characterizing 6-methyl-4-oxo-4H-furo[3,2-c]pyran-2-carboxaldehyde?

  • Methodological Answer :
  • ¹H NMR : Identify aromatic protons (δ 7.3–8.0 ppm) and aldehyde protons (δ ~9.8 ppm).
  • ¹³C NMR : Detect carbonyl (C=O, δ ~180–190 ppm) and furan/pyran ring carbons.
  • HRMS : Confirm molecular formula (e.g., C₁₀H₈O₄ requires [M+H]⁺ = 193.0495). Cross-reference with IR (C=O stretch ~1674 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions on 4H-Furo[3,2-c]pyran-2-carboxaldehyde?

  • Methodological Answer : Substituent position depends on electrophile choice and catalyst. For example, Yb(OTf)₃ promotes β-nitroalkene addition to the 3-position of 4-hydroxycoumarins, while Pd catalysts may enable cross-coupling at the aldehyde group. Solvent polarity (e.g., DCM vs. DMF) and temperature (reflux vs. RT) further modulate selectivity .

Q. What strategies resolve contradictions in biological activity data for 6-methyl-4-oxo derivatives?

  • Methodological Answer : Discrepancies in antifungal/anticancer activity often arise from assay variability (e.g., MIC vs. IC₅₀ protocols). Validate results using:
  • Dose-response curves (3–5 replicates) to ensure reproducibility.
  • Molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., CYP450).
  • Structural analogs (e.g., 3-methoxy or 8-fluoro derivatives) to isolate substituent effects .

Q. How can computational methods predict the reactivity of 4H-Furo[3,2-c]pyran-2-carboxaldehyde in nucleophilic additions?

  • Methodological Answer :
  • DFT Calculations (Gaussian 09): Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces. The aldehyde group (LUMO ~ -1.5 eV) is highly electrophilic, favoring nucleophilic attack.
  • MD Simulations : Simulate solvent effects (e.g., water vs. THF) on reaction barriers using NAMD .

Q. What are the challenges in crystallizing 6-methyl-4-oxo-4H-furo[3,2-c]pyran-2-carboxaldehyde, and how are they addressed?

  • Methodological Answer : Low melting points (~150–200°C) and hygroscopicity complicate crystallization. Use:
  • Slow evaporation in ethyl acetate/hexane (1:3) at 4°C.
  • Seeding with microcrystals from vapor diffusion.
  • SC-XRD : Resolve disorder using SHELXTL; refine thermal parameters with Olex2. Example: CCDC 10442760 shows planar furan-pyran fusion .

Methodological Resources

  • Synthetic Protocols : [2, 21]
  • Spectroscopic Validation : [3, 11]
  • Safety Guidelines : [1]
  • Computational Tools : [8, 18]
  • Bioactivity Assays : [5, 7]

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Reactant of Route 2
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-

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